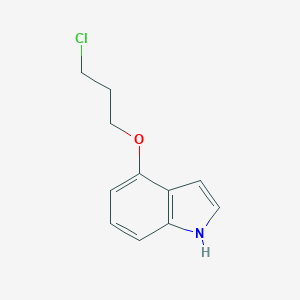

4-(3-chloropropoxy)-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

151720-06-8 |

|---|---|

Molekularformel |

C11H12ClNO |

Molekulargewicht |

209.67 g/mol |

IUPAC-Name |

4-(3-chloropropoxy)-1H-indole |

InChI |

InChI=1S/C11H12ClNO/c12-6-2-8-14-11-4-1-3-10-9(11)5-7-13-10/h1,3-5,7,13H,2,6,8H2 |

InChI-Schlüssel |

FOGIRJDUSOIUGW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN2)C(=C1)OCCCCl |

Kanonische SMILES |

C1=CC2=C(C=CN2)C(=C1)OCCCCl |

Synonyme |

1-chloro-3-(indol-4-yloxy)propane |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 3 Chloropropoxy 1h Indole and Analogous Structures

Retrosynthetic Analysis of 4-(3-chloropropoxy)-1H-indole

Key Disconnections at the Ether Linkage and Indole (B1671886) Core

The primary retrosynthetic disconnections for this compound are at the ether linkage and the indole core itself.

Ether Linkage Disconnection: The most intuitive disconnection is the C-O bond of the ether, which simplifies the molecule into two key synthons: a 4-hydroxy-1H-indole precursor and a 3-chloropropyl halide or a related electrophile. This approach relies on the availability or efficient synthesis of the 4-hydroxyindole (B18505) intermediate. The forward reaction would typically involve a Williamson ether synthesis, where the hydroxyl group of the indole is deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with the chloropropyl electrophile.

Indole Core Disconnection: A more fundamental disconnection involves breaking the bonds that form the indole ring. This approach allows for the introduction of the desired C4-substituent at an earlier stage of the synthesis. For instance, one could envision constructing the indole ring from a suitably substituted aniline (B41778) derivative, where the precursor already contains the 3-chloropropoxy group or a precursor to it. This strategy avoids potential issues with direct functionalization of the pre-formed indole ring.

Indole Ring Construction Strategies Facilitating C4-Substitution

The synthesis of C4-substituted indoles is a significant challenge in heterocyclic chemistry, as this position is often less reactive than other positions on the indole ring. rsc.orgnih.gov Consequently, numerous methods have been developed to achieve regioselective functionalization at C4, often employing transition metal catalysis. rsc.orgmdpi.comresearchgate.netkaist.ac.kr

Transition Metal-Catalyzed Cyclization and Functionalization Approaches

Transition metals, particularly palladium, ruthenium, and copper, have emerged as indispensable tools for the construction and functionalization of the indole nucleus, offering mild reaction conditions and high degrees of selectivity. mdpi.comresearchgate.netkaist.ac.krbohrium.comacs.org

Palladium catalysis has been extensively utilized in indole synthesis, with several named reactions proving particularly effective. acs.org These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner.

Sonogashira Coupling/Heteroannulation: The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for C-C bond formation. acs.orgnih.govnih.govscirp.org In the context of indole synthesis, a Sonogashira coupling between a 2-haloaniline and a terminal alkyne can be followed by an intramolecular cyclization (heteroannulation) to form the indole ring. acs.orgnih.gov This approach allows for the introduction of substituents at various positions of the indole nucleus depending on the substitution pattern of the starting materials.

Cacchi Reaction: The Cacchi reaction provides a versatile route to 2,3-disubstituted indoles through a palladium-catalyzed cascade annulation of 2-alkynylanilines with aryl or vinyl halides/triflates. organic-chemistry.orgacs.orgnih.govresearchgate.net This reaction proceeds via a sequence of Sonogashira coupling, amidopalladation, and reductive elimination. organic-chemistry.org The flexibility of this method allows for the synthesis of a wide range of substituted indoles.

N-Arylative Cyclizations: Palladium-catalyzed N-arylation reactions are crucial for forming the C-N bond of the indole ring. mdpi.com These reactions can involve the intramolecular cyclization of appropriately substituted precursors, such as o-haloaryl enamines, to construct the indole scaffold. bohrium.com The use of specific ligands and reaction conditions can influence the efficiency and scope of these cyclizations. bohrium.com

Ruthenium catalysts have gained prominence for their ability to facilitate direct C-H activation, offering an atom-economical approach to functionalization. mdpi.comresearchgate.net To achieve regioselectivity, particularly at the C4 position of the indole ring, directing groups are often employed. mdpi.comresearchgate.netacs.orgresearchgate.net

An aldehyde group at the C3 position, for instance, can direct ruthenium-catalyzed vinylation to the C4 position. mdpi.comresearchgate.netacs.org This strategy has proven effective for the synthesis of 4-substituted indoles under mild conditions. acs.org Similarly, other directing groups can be installed to guide the metal catalyst to the desired position, enabling a range of C-C and C-heteroatom bond formations. mdpi.comresearchgate.netkaist.ac.kr

| Catalyst System | Directing Group | Functionalization | Reference |

| Ruthenium | C3-Aldehyde | Vinylation at C4 | mdpi.comresearchgate.netacs.org |

| Ruthenium | C3-Carboxylic Acid | Alkylation at C6 | mdpi.com |

| Ruthenium | C5-Carboxylic Acid | Arylation at C4/C6 | mdpi.com |

Copper catalysts offer a less expensive and more sustainable alternative to palladium and ruthenium for certain transformations. bohrium.comnih.govrsc.org Copper-catalyzed reactions have been successfully applied to the synthesis of indoles through various cyclization strategies. bohrium.comnih.govrsc.orgcanada.carsc.org

One approach involves the copper-catalyzed intramolecular cyclization of o-haloaryl enamines. canada.ca These reactions can proceed under ligand-free conditions and tolerate a range of functional groups. canada.ca Additionally, copper-catalyzed oxidative cyclizations of N-aryl and N-sulfonyl 2-vinylanilines provide another route to the indole core. nih.gov These methods often utilize molecular oxygen as a green oxidant, further enhancing their appeal from an environmental perspective. nih.gov

| Catalyst | Substrate | Reaction Type | Reference |

| Cu(OAc)₂ | o-haloaryl enamines | Intramolecular Arylation | canada.ca |

| Cu(OTf)₂ | N-sulfonyl-2-vinylanilines | Oxidative Amination | nih.gov |

| Cu(OAc)₂ | 2-isopropenylaniline and aryl boronic acids | Tandem Chan-Lam coupling/Oxidative Amination | nih.gov |

Classical Indole Synthesis Protocols Adapted for 4-Substituted Precursors

Several classical indole synthesis methods can be adapted to produce 4-substituted indoles, including this compound, by using appropriately substituted starting materials.

Fischer Indole Synthesis Variants for 4-Substitution

The Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com To synthesize a 4-substituted indole, a 3-substituted phenylhydrazine is required. The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. wikipedia.org

While highly versatile, a potential drawback of the Fischer synthesis when using unsymmetrical ketones is the formation of a mixture of isomeric indoles. bhu.ac.in However, for producing 4-substituted indoles, the key is the availability of the corresponding 3-substituted phenylhydrazine. The reaction conditions typically involve Brønsted acids like HCl or H2SO4, or Lewis acids such as ZnCl2. wikipedia.org Modern variations of this synthesis exist, including a palladium-catalyzed version that couples aryl bromides with hydrazones. wikipedia.org

Madelung Synthesis Modifications for Hindered Indoles

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce an indole. wikipedia.org This method is particularly useful for the synthesis of 2-alkynylindoles, which are not easily accessible through other routes. wikipedia.org The classical Madelung synthesis often requires harsh conditions, such as sodium or potassium alkoxides at 200-400 °C, which can limit its applicability to substrates with sensitive functional groups. bhu.ac.inwikipedia.org

To address this limitation, modern modifications of the Madelung synthesis have been developed that proceed under milder conditions. bhu.ac.in One such modification involves the use of organolithium reagents as the base, allowing for the synthesis of 2-substituted indoles bearing sensitive groups. bhu.ac.in The Smith-modified Madelung synthesis utilizes the condensation of organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org A recently developed one-pot, two-step procedure allows for the synthesis of 1,2-disubstituted-3-tosyl- and 3-cyanoindoles via the cyclization of N-(2-(bromomethyl)aryl)-N-arylbenzamides with nucleophiles. acs.org These modifications enhance the utility of the Madelung synthesis for preparing a broader range of substituted indoles, including those with substitution at the 4-position, provided the appropriate N-acyl-o-toluidine precursor is used. researchgate.net

Smiles Rearrangement-Based Syntheses

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be a powerful tool for the synthesis of substituted indoles. nih.govrsc.orgacs.orgcdnsciencepub.comrsc.org This rearrangement typically involves the migration of an aryl group from a heteroatom to an adjacent carbanion. cdnsciencepub.com In the context of indole synthesis, this can be used to form a key carbon-carbon bond of the indole ring system.

A notable application of this rearrangement is in the synthesis of 4-halo-1H-indoles from 2,3-dihalophenol derivatives. rsc.orgresearchgate.net The key steps in this approach are a Smiles rearrangement followed by a Sonogashira coupling and subsequent cyclization. rsc.orgresearchgate.net This methodology provides access to 2,4- or 2,3,4-regioselectively functionalized indoles. rsc.org

More recently, N-heterocyclic carbene (NHC) catalysis has been employed to facilitate a desulfonylative Smiles rearrangement of indole carboxaldehydes under mild, transition-metal-free conditions. nih.govacs.org This method allows for the synthesis of a variety of 2-aroyl indoles. nih.govacs.org The reaction proceeds through a Meisenheimer intermediate, which is a common feature of Smiles-type rearrangements. nih.govacs.orgcdnsciencepub.com These rearrangement-based strategies offer alternative disconnection approaches for the construction of the indole scaffold.

Reductive Cyclization Pathways of Nitroaromatic Precursors

The reductive cyclization of nitroaromatic compounds is a well-established method for the synthesis of indoles. scispace.comacs.orgnih.govacs.org This approach typically involves the reduction of a nitro group to a nitroso or amino group, which then undergoes an intramolecular cyclization.

One common strategy is the reductive cyclization of o-nitrostyrenes. acs.orgacs.org Various reducing agents can be employed, including phosphite (B83602) reagents, Grignard reagents, iron, zinc, and transition metal catalysts in the presence of carbon monoxide. acs.orgacs.org A mild, transition-metal-free method utilizing diborane (B8814927) has been developed for the deoxygenation of the nitro group, leading to the formation of a nitrosoarene intermediate that subsequently cyclizes. acs.org This method is efficient and scalable, providing access to a wide range of indoles. acs.org Palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes in the presence of carbon monoxide is another effective route. acs.org

The synthesis of 4-substituted indoles via this route requires the use of a correspondingly substituted o-nitrostyrene. For example, the synthesis of 2-arylindole-4-carboxylic amide derivatives has been achieved through the reaction of methyl 2-methyl-3-nitrobenzoate with a substituted aldehyde followed by reductive cyclization. chimia.ch This highlights the utility of this method for accessing highly functionalized indoles. chimia.ch

Post-Synthetic Functionalization of Pre-Formed 4-Halo-1H-indoles

An alternative and often more flexible approach to synthesizing this compound involves the post-synthetic functionalization of a pre-formed 4-halo-1H-indole. This strategy allows for the late-stage introduction of the desired side chain, which can be advantageous for creating a library of analogs.

The synthesis of the starting 4-haloindole can be achieved through various methods, including those based on the Smiles rearrangement as previously discussed. rsc.orgresearchgate.net Once the 4-haloindole is obtained, the 3-chloropropoxy group can be introduced via a nucleophilic substitution reaction. For instance, the reaction of a 4-hydroxyindole with 1-bromo-3-chloropropane (B140262) in the presence of a base like potassium carbonate is a common method for introducing this side chain. While direct synthesis of this compound is not explicitly detailed in the provided search results, analogous syntheses of similar compounds like 6-(3-chloropropoxy)-5-methoxy-1H-indole and 7-(3-chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline suggest this is a viable synthetic route.

The reactivity of the halogen at the C4-position allows for a variety of cross-coupling reactions, further expanding the diversity of accessible 4-substituted indoles. The dearomatization of 2-haloindoles can also lead to indoleninyl halides, which are versatile intermediates for the synthesis of spirocyclic indole derivatives through hydrolysis, nucleophilic substitution, and cross-coupling reactions. acs.org

Stereoselective Introduction of the 3-Chloropropoxy Side Chain

The precise placement and orientation of the 3-chloropropoxy side chain on the indole nucleus is critical for the desired biological activity of the final products. Stereoselectivity in this context refers to the control of the spatial arrangement of atoms, although for an achiral molecule like this compound, the focus is primarily on regioselectivity—ensuring the substituent is attached at the correct position.

O-Alkylation Reactions Utilizing 4-Hydroxy-1H-indole and Chlorinated Propyl Reagents

A primary and direct method for synthesizing this compound involves the O-alkylation of 4-hydroxy-1H-indole. This reaction typically utilizes a chlorinated propyl reagent, such as 1-bromo-3-chloropropane, in the presence of a base. The base, commonly potassium carbonate, deprotonates the hydroxyl group of the 4-hydroxy-1H-indole, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the 1-bromo-3-chloropropane in a nucleophilic substitution reaction, displacing the bromide and forming the desired ether linkage. nih.gov

The choice of solvent, such as ethanol (B145695) or dimethylformamide (DMF), can influence the reaction rate and yield. nih.govnih.gov For instance, the reaction of various hydroxyindoles with 1-bromo-3-chloropropane in the presence of potassium carbonate in ethanol has been successfully employed to produce the corresponding chloropropoxyindoles. nih.gov In some cases, a catalytic amount of potassium iodide is added to facilitate the reaction by in situ conversion of the chloro-group to a more reactive iodo-group. nih.gov

Table 1: Reagents and Conditions for O-Alkylation of Hydroxyindoles

| Precursor | Reagent | Base | Solvent | Product |

| 4-Hydroxy-1H-indole | 1-Bromo-3-chloropropane | K₂CO₃ | Ethanol | This compound |

| 5-Hydroxy-1H-indole | 1-Bromo-3-chloropropane | K₂CO₃ | Ethanol | 5-(3-chloropropoxy)-1H-indole |

| 6-Hydroxy-1H-indole | 1-Bromo-3-chloropropane | K₂CO₃ | Ethanol | 6-(3-chloropropoxy)-1H-indole |

| 7-Hydroxy-1H-indole | 1-Bromo-3-chloropropane | K₂CO₃ | Ethanol | 7-(3-chloropropoxy)-1H-indole |

Directed Functionalization at C4 with Chlorine-Containing Alkylating Agents

Direct functionalization of the C4 position of the indole ring presents a more complex challenge due to the inherent reactivity of other positions, particularly C3. However, advances in catalysis have enabled regioselective C-H functionalization. Transition-metal catalysis, often employing rhodium or palladium, has been pivotal in achieving C4-alkylation. rsc.orgacs.orgnih.gov These methods typically rely on a directing group attached to the indole, often at the C3 position, to guide the metal catalyst to the C4 position. nih.gov

For the specific introduction of a chlorine-containing alkyl chain, a suitable alkylating agent bearing the chloro-substituent would be required. While direct C4-alkylation with a 3-chloropropyl group is not extensively documented, the principles of directed C-H functionalization suggest its feasibility. nih.gov These reactions often involve the formation of a metallacycle intermediate, which facilitates the selective C-H activation and subsequent bond formation. acs.org The directing group can be a functionality that can be either retained in the final product or removed after the desired functionalization. acs.org

Convergent and Divergent Multi-Step Synthesis Pathways for this compound

Beyond single-step alkylations, multi-step synthetic pathways offer greater flexibility and control in constructing complex indole derivatives. These can be broadly categorized as convergent or divergent.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For 4-substituted indoles, a convergent approach might involve the synthesis of a furan-based precursor that undergoes a microwave-assisted Diels-Alder cycloaddition and subsequent aromatization to form the indole ring with the desired C4-substituent already in place. nih.govrsc.org This strategy allows for the late-stage introduction of the indole core, which can be advantageous for creating a library of analogs with diverse C4-substituents. nih.gov

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products. rsc.orgrsc.orgchemrxiv.orgacs.org For instance, a pre-functionalized indole could serve as a starting point. From this common precursor, different reaction pathways can be employed to introduce various functionalities at different positions. A divergent approach could involve the synthesis of a versatile indole intermediate that allows for selective modification at the C4 position, leading to this compound and other analogs. This can be particularly efficient for generating structural diversity from a single starting material. acs.orgorganic-chemistry.org

Principles of Sustainable Synthesis and Green Chemistry in the Preparation of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact. openmedicinalchemistryjournal.comtandfonline.comtandfonline.com Key aspects include the use of environmentally benign solvents, catalysts, and reaction conditions.

For the synthesis of this compound, several green chemistry principles can be applied. The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comtandfonline.com Water, as a green solvent, is another attractive alternative to volatile organic compounds for certain indole syntheses. openmedicinalchemistryjournal.com

Furthermore, the development of catalyst-free and metal-free reactions is a major goal in green chemistry. organic-chemistry.orgrsc.org For example, some indole syntheses can be achieved using trifluoroacetic acid as a promoter at room temperature, offering a milder and more atom-economical approach. acs.orgorganic-chemistry.org The use of reusable solid acid catalysts also contributes to a greener process by simplifying purification and reducing waste. openmedicinalchemistryjournal.com The ultimate aim is to develop synthetic routes that are not only efficient and high-yielding but also safe and environmentally responsible. rsc.orgrsc.org

Reactivity Profiles and Chemical Transformations of 4 3 Chloropropoxy 1h Indole

Reactivity of the 3-Chloropropoxy Side Chain

The 3-chloropropoxy side chain is a key functional group that dictates a significant portion of the molecule's reactivity. The terminal chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and prone to attack by various nucleophiles.

Nucleophilic Substitution Reactions of the Terminal Chloride Moiety

The terminal chloride of the 3-chloropropoxy group is susceptible to displacement by a variety of nucleophiles, a common and powerful method for functionalizing the molecule. vulcanchem.com This reactivity is fundamental to its use as a building block in synthetic chemistry.

The chloride can be readily displaced by alkoxides or phenoxides to form ethers. For instance, reaction with a substituted phenol (B47542) in the presence of a base like potassium carbonate can yield the corresponding aryl ether. Similarly, treatment with thiolates leads to the formation of thioethers. These reactions significantly expand the structural diversity of derivatives that can be accessed from 4-(3-chloropropoxy)-1H-indole.

A general representation of this transformation is shown below:

This compound + R-XH → 4-(3-(R-X)-propoxy)-1H-indole + HCl

(where X can be O or S, and R is an alkyl or aryl group)

| Nucleophile (R-XH) | Base | Product |

| Phenol | K₂CO₃ | 4-(3-Phenoxypropoxy)-1H-indole |

| Ethanethiol | NaH | 4-(3-(Ethylthio)propoxy)-1H-indole |

Table 1: Examples of Ether and Thioether Formation

The terminal chloride can be displaced by various amines to introduce nitrogen-containing functional groups. These amination reactions are crucial for the synthesis of many biologically active compounds. The reaction typically proceeds by heating this compound with a primary or secondary amine, often in the presence of a base to neutralize the HCl generated. This approach has been utilized in the synthesis of various derivatives, including those with potential therapeutic applications.

| Amine | Base | Product |

| Piperidine | K₂CO₃ | 4-(3-(Piperidin-1-yl)propoxy)-1H-indole |

| Azepane | Cs₂CO₃ | 4-(3-(Azepan-1-yl)propoxy)-1H-indole |

| Pyrrolidine | K₂CO₃ | 4-(3-(Pyrrolidin-1-yl)propoxy)-1H-indole |

Table 2: Examples of Amination Reactions

The versatility of the terminal chloride is further demonstrated by its reaction with other nucleophiles like azide (B81097) and thiocyanate (B1210189) ions. The introduction of an azide group provides a precursor for the construction of triazoles or can be reduced to a primary amine. Reaction with a thiocyanate salt yields the corresponding thiocyanate derivative, which can be a valuable intermediate for further synthetic transformations.

| Nucleophile | Product |

| Sodium Azide (NaN₃) | 4-(3-Azidopropoxy)-1H-indole |

| Potassium Thiocyanate (KSCN) | 4-(3-Thiocyanatopropoxy)-1H-indole |

Table 3: Formation of Azide and Thiocyanate Derivatives

Intramolecular Cyclization Reactions Involving the Propoxy Chain

The 3-chloropropoxy chain can participate in intramolecular cyclization reactions, particularly when a nucleophilic center is present on the indole (B1671886) ring. For instance, under basic conditions, the nitrogen of the indole ring can potentially displace the terminal chloride to form a fused ring system. The feasibility and outcome of such reactions are highly dependent on the reaction conditions and the substitution pattern of the indole nucleus. While specific examples for this compound are not extensively documented in the provided search results, intramolecular cyclizations are a known reaction pathway for similar indole derivatives. mdpi.commetu.edu.tr

Selective Cleavage and Modification of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. libretexts.orglibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com Depending on the reaction conditions and the nature of the substituents, the cleavage can occur at either the alkyl-oxygen or the aryl-oxygen bond. For aryl alkyl ethers, the cleavage typically yields a phenol and an alkyl halide. libretexts.org In some cases, enzymatic cleavage using peroxygenases has also been reported for similar ether compounds. nih.gov

| Reagent | Products |

| Excess HBr | 4-Hydroxy-1H-indole and 1-bromo-3-chloropropane (B140262) |

| Excess HI | 4-Hydroxy-1H-indole and 1-chloro-3-iodopropane |

Table 4: Products of Ether Linkage Cleavage

Reactivity of the Indole Nucleus as Influenced by C4-Substitution

The presence of the 3-chloropropoxy group at the C4 position of the indole ring significantly modulates its reactivity. This electron-donating group enhances the electron density of the aromatic system, thereby activating the indole nucleus towards electrophilic attack. However, the position of this substituent also introduces steric hindrance, which can direct incoming electrophiles to specific positions on the ring.

Electrophilic Aromatic Substitution (EAS) Patterns at C2, C3, C6, and C7 of the Indole Ring

The 4-alkoxy group directs electrophilic aromatic substitution primarily to the C3 position, which is the most electron-rich site in the indole nucleus. However, substitution can also occur at other positions, such as C2, C6, and C7, depending on the reaction conditions and the nature of the electrophile.

Alkylation and acylation reactions of this compound are expected to proceed preferentially at the C3 position. For instance, Friedel-Crafts type reactions would introduce alkyl or acyl groups at this site. The specific conditions for these reactions, such as the choice of Lewis acid and solvent, can be optimized to achieve high regioselectivity.

| Reaction Type | Reagents and Conditions | Major Product |

| Alkylation | Alkyl halide, Lewis acid | 3-Alkyl-4-(3-chloropropoxy)-1H-indole |

| Acylation | Acyl chloride, Lewis acid | 3-Acyl-4-(3-chloropropoxy)-1H-indole |

The halogenation of this compound can be controlled to yield specific isomers. The use of different halogenating agents and reaction conditions allows for the selective introduction of halogen atoms at various positions of the indole ring. For example, N-bromosuccinimide (NBS) is often used for bromination at the C3 position, while other reagents might favor halogenation at the benzene (B151609) portion of the indole nucleus.

| Halogenating Agent | Position of Halogenation | Product |

| N-Bromosuccinimide (NBS) | C3 | 3-Bromo-4-(3-chloropropoxy)-1H-indole |

| N-Chlorosuccinimide (NCS) | C3 | 3-Chloro-4-(3-chloropropoxy)-1H-indole |

| Iodine/KI | C3 | 4-(3-chloropropoxy)-3-iodo-1H-indole |

N-Functionalization and Derivatization of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily functionalized. This is typically achieved by deprotonation with a strong base, followed by reaction with an electrophile. A variety of groups can be introduced at the N1 position, including alkyl, acyl, and sulfonyl groups, which can be useful for protecting the indole nitrogen during subsequent transformations or for modulating the biological activity of the molecule.

| Reagent | Product |

| Alkyl halide/Base | 1-Alkyl-4-(3-chloropropoxy)-1H-indole |

| Acyl chloride/Base | 1-Acyl-4-(3-chloropropoxy)-1H-indole |

| Sulfonyl chloride/Base | 4-(3-chloropropoxy)-1-(phenylsulfonyl)-1H-indole |

Oxidative and Reductive Transformations of the Indole Heterocycle

The indole nucleus of this compound can undergo both oxidative and reductive transformations. Oxidation can lead to the formation of oxindoles or other oxidized derivatives, depending on the oxidant used. Conversely, reduction of the indole ring is also possible, although it typically requires harsh conditions. The pyrrole (B145914) ring is more susceptible to reduction than the benzene ring.

| Reaction | Reagents and Conditions | Product |

| Oxidation | m-CPBA | 4-(3-chloropropoxy)oxindole |

| Reduction | H₂, Raney Ni | 4-(3-chloropropoxy)indoline |

Directed C-H Functionalization of the Indole Ring System

Directed C-H functionalization has emerged as a powerful tool for the selective modification of complex molecules. In the case of this compound, a directing group can be installed at the N1 position to guide the functionalization of specific C-H bonds. For example, a pyridyl or pyrimidyl group can direct the palladium-catalyzed arylation of the C7 position. This strategy allows for the synthesis of highly substituted indole derivatives that would be difficult to access through traditional methods.

| Directing Group at N1 | Catalyst/Reagents | Position of Functionalization |

| Pyridyl | Pd(OAc)₂, Aryl halide | C7 |

| Pyrimidyl | Pd(OAc)₂, Aryl halide | C7 |

Chemo- and Regioselectivity Considerations in Reactions of this compound

The chemical behavior of this compound is characterized by the presence of three distinct reactive sites: the indole nitrogen (N1), the electron-rich pyrrole ring (specifically the C3 position), and the terminal alkyl chloride on the propoxy side chain. The interplay between these sites dictates the chemo- and regioselectivity of its transformations, making a careful choice of reagents and reaction conditions essential for achieving a desired synthetic outcome.

The indole nucleus is an electron-rich aromatic system, which enhances its reactivity. chim.it The C3 position is generally the most nucleophilic site and is prone to attack by electrophiles. chim.itvulcanchem.com Concurrently, the N-H proton is acidic and can be removed by a base, transforming the indole nitrogen into a potent nucleophile. The third reactive center is the carbon atom bonded to the chlorine on the propoxy chain, which is electrophilic and susceptible to nucleophilic substitution reactions. vulcanchem.comnih.gov

Control over which site reacts is a central theme in the chemistry of this molecule. The selectivity is governed by the nature of the attacking species (electrophile, nucleophile, or base) and the reaction environment.

Key Reactive Sites and Selectivity:

Nucleophilic Substitution at the Side Chain: The primary chloride of the 3-chloropropoxy group is a good leaving group, readily displaced by a variety of nucleophiles in an S_N2 reaction. This pathway allows for the functionalization of the side chain. For example, the terminal chlorine can be displaced by iodine or various amines to introduce new functional groups. nih.gov This type of reaction is often facilitated by a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). nih.gov

Electrophilic Substitution at the Indole Ring: The indole ring is highly activated towards electrophilic aromatic substitution, with a strong preference for the C3 position. vulcanchem.comd-nb.info The presence of the electron-donating 4-alkoxy group further enhances this reactivity. Reactions such as Vilsmeier-Haack formylation or Mannich reactions typically occur at C3. nih.gov For some complex intramolecular cyclizations involving 4-substituted indoles, reaction at the C5 position can compete with or even dominate over C3, but for most intermolecular electrophilic additions, C3 is the preferred site. d-nb.infonih.gov

Reactivity of the Indole Nitrogen: The indole nitrogen can act as a nucleophile after deprotonation by a base. This allows for N-alkylation or N-acylation. google.com The choice of base is critical; strong bases like sodium hydride (NaH) are effective for deprotonation, enabling subsequent reactions with electrophiles. nih.gov In many synthetic strategies, the indole nitrogen is intentionally protected (e.g., with a tosyl or Boc group) to prevent its participation in reactions and to direct reactivity towards other parts of the molecule. springernature.com This protection is often a prerequisite for achieving high chemo- and regioselectivity in subsequent steps. springernature.com

The following table summarizes the chemo- and regioselective considerations for the main reaction types involving this compound.

| Reactive Site | Reaction Type | Typical Reagents and Conditions | Selective Outcome | Reference |

|---|---|---|---|---|

| C-Cl (Propoxy Chain) | Nucleophilic Substitution (S_N2) | Nucleophiles (e.g., amines, NaN₃, I⁻) with a base (e.g., K₂CO₃, Cs₂CO₃) in a polar solvent (e.g., EtOH, DMSO). | Functionalization of the side chain by displacement of the chloride. | nih.govmdpi.com |

| C3 (Indole Ring) | Electrophilic Aromatic Substitution | Electrophiles (e.g., Vilsmeier reagent, formaldehyde/amine for Mannich reaction). Often requires an unprotected N-H. | Introduction of a substituent at the C3 position of the indole ring. | nih.govd-nb.infogoogle.com |

| N1 (Indole Nitrogen) | N-Alkylation / N-Acylation | Strong base (e.g., NaH) followed by an alkyl or acyl halide. | Attachment of a substituent to the indole nitrogen. | nih.govgoogle.com |

| N1 (Indole Nitrogen) | N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tosyl chloride (TsCl) with a base. | Blocks reactivity at the nitrogen, allowing for selective reactions at other sites. | springernature.com |

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Indole-Based Heterocycles and Fused Ring Systems

The indole (B1671886) nucleus is a prominent structural motif found in numerous biologically active compounds and natural products. nih.govopenmedicinalchemistryjournal.com The development of efficient methods for the synthesis of 3,4-fused tricyclic indoles has garnered significant attention due to their presence in various bioactive molecules. wiley.com 4-(3-chloropropoxy)-1H-indole can serve as a starting material for the construction of such complex heterocyclic systems. The reactive chloropropoxy side chain can participate in intramolecular cyclization reactions to form a new ring fused to the indole core. For instance, nucleophilic displacement of the chloride by a suitable group introduced at the N-1 or C-5 position of the indole ring can lead to the formation of novel fused heterocyclic structures.

Furthermore, the indole ring itself can undergo various reactions to build fused systems. For example, rhodium-catalyzed C-H annulation reactions of N-carbamoyl indoles are an effective strategy for assembling indole-fused polyheterocycles. bohrium.com While direct examples using this compound were not found in the provided search results, the principle of using substituted indoles as precursors for complex heterocycles is well-established. mdpi.comresearchgate.net The synthesis of diverse indole-based heterocycles, such as pyridazino[3,4-b]indoles, highlights the versatility of the indole scaffold in constructing complex molecular frameworks. mdpi.com

Intermediate for Developing Advanced Chemical Entities

The utility of this compound extends to its role as an intermediate in the synthesis of advanced chemical entities with potential therapeutic applications.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that are important targets for the treatment of metabolic diseases. researchgate.net Indole derivatives have been explored as potential PPAR agonists. researchgate.netmdpi.com The general structure of a PPAR agonist often includes a polar head group, a hydrophobic tail, and a linker. researchgate.net The this compound scaffold can be envisioned as a key building block in the synthesis of PPAR agonists. The indole moiety can serve as part of the hydrophobic tail or the linker, while the chloropropoxy group provides a point for further modification and attachment of the polar head group. Although direct synthesis of PPAR agonists from this compound is not explicitly detailed in the provided results, the synthesis of various indole-based PPAR agonists demonstrates the potential of this class of compounds. researchgate.netnih.gov

Quinoline (B57606) and indole are two important heterocyclic scaffolds found in many biologically active compounds. sioc-journal.cnnih.gov The synthesis of molecules containing both of these ring systems, known as indolylquinolines, has been an active area of research. nih.govnih.gov There are several methods for the synthesis of quinoline derivatives, some of which involve the cyclization of appropriately substituted anilines. google.comgoogle.com While a direct application of this compound in quinoline synthesis was not found, its structural components suggest potential synthetic routes. For example, the indole ring could be modified to an aniline (B41778) derivative which could then undergo cyclization to form a quinoline ring. A related compound, 7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline, showcases the integration of a chloropropoxy group and an indole moiety into a quinazoline (B50416) core, a heterocyclic system similar to quinoline.

The formation of dimeric and polymeric structures from indole-based monomers is a strategy to create molecules with unique properties and biological activities. beilstein-journals.orgfrontiersin.org The reactive chloropropoxy group of this compound makes it a suitable candidate for the synthesis of such structures. For instance, the chloro group can be displaced by a nucleophile on another indole molecule to form a dimeric structure linked by a propoxy chain. This approach allows for the controlled assembly of multiple indole units. The synthesis of dimeric pimprinine (B1677892) alkaloids, which are composed of two indole units, illustrates the natural occurrence and biological relevance of dimeric indole structures. frontiersin.org Furthermore, asymmetric organocatalytic synthesis has been used to create bis(1H-indole-3-yl)-piperidine-2-carboxylates, which are novel bisindole-piperidine-amino acid hybrids. rsc.org

Elucidation of Reaction Mechanisms in the Synthesis and Transformations of this compound

Understanding the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is fundamental to optimizing reaction conditions and developing novel synthetic routes.

The synthesis of indole derivatives often involves coupling reactions to form the core heterocyclic structure or to introduce substituents. nih.gov These reactions can proceed through various mechanistic pathways, often catalyzed by transition metals. organic-chemistry.org For instance, the formation of the indole ring itself can be achieved through methods like the Fischer indole synthesis. organic-chemistry.org The introduction of the 3-chloropropoxy group at the 4-position of the indole ring typically involves a nucleophilic substitution reaction where the hydroxyl group of 4-hydroxyindole (B18505) attacks 1-bromo-3-chloropropane (B140262).

Significant progress has been made in the direct functionalization of indole through oxidative coupling reactions, which can occur at various positions of the indole moiety depending on the substrate and reaction conditions. nih.gov While coupling typically occurs at the C3 position due to its intrinsic nucleophilicity, functionalization at other positions is also possible. nih.gov

Chemical reactions proceed from reactants to products through high-energy transition states and may involve the formation of temporary, lower-energy species known as intermediates. solubilityofthings.comyoutube.com A transition state is a fleeting arrangement of atoms at the peak of the energy barrier of a reaction, while an intermediate is a more stable, albeit transient, molecule that exists in a local energy minimum between two transition states. solubilityofthings.comyoutube.comlibretexts.org The identification and characterization of these species are critical for a complete understanding of the reaction mechanism.

In the synthesis of indole derivatives, various intermediates can be formed. For example, in certain cyclization reactions to form the indole ring, 2-alkylideneindolenines can be generated in situ as highly reactive intermediates. nih.gov The stability and reactivity of these intermediates can significantly influence the reaction outcome and the formation of side products. nih.gov The study of transition states, often through computational chemistry, helps in understanding the energy profile of the reaction and the factors that control its rate and selectivity. solubilityofthings.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. mdpi.com By analyzing the chemical shifts, integration, and splitting patterns of the NMR signals, the precise connectivity of atoms within the molecule can be determined. libretexts.orgsavemyexams.com

For this compound, proton (¹H) NMR spectroscopy would provide detailed information about the different types of protons and their neighboring environments.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Indole N-H | ~8.1 | broad singlet | 1H |

| Aromatic C-H (indole ring) | ~6.5 - 7.5 | multiplet | 4H |

| O-CH₂ | ~4.2 | triplet | 2H |

| CH₂-Cl | ~3.8 | triplet | 2H |

| CH₂ (central) | ~2.3 | quintet | 2H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The splitting pattern, governed by the n+1 rule, reveals the number of adjacent protons. libretexts.org For example, the methylene (B1212753) groups of the propoxy chain would appear as triplets and a quintet due to coupling with their neighbors. The integration of the peaks confirms the number of protons in each unique environment. savemyexams.com

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis (e.g., High-Resolution Electrospray Ionization Mass Spectrometry, HRESIMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the molecular formula. wisdomlib.orgresearchgate.net

For this compound (C₁₁H₁₂ClNO), HRESIMS would confirm the molecular weight with high precision. The technique involves creating ions of the molecule in the gas phase and then separating them based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum typically shows a peak corresponding to the protonated molecule [M+H]⁺.

Interactive Data Table: HRESIMS Data for this compound

| Ion | Calculated m/z |

| [C₁₁H₁₃ClNO]⁺ | 210.0680 |

Note: This table shows the calculated exact mass for the protonated molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller fragments and analyzing their masses. This data helps to piece together the molecular structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. anton-paar.comrcsb.org

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. msu.edu Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. msu.edu An IR spectrum is a plot of this absorption versus frequency (or wavenumber).

For this compound, the IR spectrum would show characteristic absorption bands for the various functional groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (indole) | ~3400-3300 |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aliphatic) | ~3000-2850 |

| C=C stretch (aromatic ring) | ~1600-1450 |

| C-O stretch (ether) | ~1250-1050 |

| C-Cl stretch | ~800-600 |

Note: These are typical ranges and the exact positions can vary.

The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each molecule, serving as a molecular "fingerprint". msu.edulibretexts.org IR spectroscopy is also useful for monitoring the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks over time.

Conclusion

Future Directions and Emerging Research Avenues for 4 3 Chloropropoxy 1h Indole

Development of More Efficient and Atom-Economical Synthetic Routes

The pursuit of "green" and sustainable chemical processes is a paramount goal in modern organic synthesis. chemistryjournals.net For 4-(3-chloropropoxy)-1H-indole, future research will likely focus on developing synthetic methods that are not only high-yielding but also adhere to the principles of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. numberanalytics.com

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic C-H Activation | Direct functionalization of the indole (B1671886) C-H bonds. nih.gov | Reduces the need for pre-functionalized starting materials, improving atom economy. numberanalytics.com |

| Improved Alkylation Protocols | Optimization of base, solvent, and temperature for the reaction between 4-hydroxyindole (B18505) and a 3-chloropropyl source. vulcanchem.com | Higher yields and purity, minimizing the need for extensive purification. |

| One-Pot Syntheses | Combining multiple reaction steps into a single process without isolating intermediates. frontiersin.org | Increased efficiency, reduced solvent waste, and lower costs. |

Exploration of Novel Reactivity Modes and Unprecedented Chemical Transformations

The inherent reactivity of the indole nucleus and the presence of a reactive chloropropyl side chain in this compound provide fertile ground for exploring new chemical transformations. vulcanchem.comresearchgate.net The indole ring itself is susceptible to electrophilic substitution, and researchers are continually developing new methods for its functionalization at various positions. researchgate.netresearchgate.net

The chlorine atom on the propoxy chain is a key functional handle, susceptible to nucleophilic substitution. vulcanchem.com This allows for the introduction of a wide array of other functional groups, leading to the synthesis of diverse molecular architectures. vulcanchem.commdpi.com Future work could focus on uncovering unprecedented reactivity, perhaps by employing novel catalysts or reaction conditions to access transformations that are currently not possible. This could involve exploring reactions that functionalize both the indole core and the side chain in a single, controlled step.

Potential for Integration into Advanced Organic Materials and Functional Molecules

The unique electronic and structural properties of the indole scaffold make it an attractive building block for advanced organic materials. openmedicinalchemistryjournal.com Functionalized indoles have found applications in areas such as organic semiconductors. vulcanchem.com The ability to tune the properties of this compound through modification of both the indole ring and the side chain makes it a promising candidate for incorporation into new materials.

For example, by replacing the chlorine atom with other functional groups, it may be possible to create novel polymers, dyes, or liquid crystals with tailored optical or electronic properties. The indole moiety can also be integrated into larger, more complex molecules with specific functions, such as molecular sensors or probes.

Application within Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, offers numerous advantages, including improved safety, scalability, and reaction control. chemistryjournals.netresearchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds like indoles. mdpi.com

Future research will likely see the development of flow-based syntheses of this compound and its derivatives. researchgate.netmdpi.com This could lead to more efficient and reproducible production on both laboratory and industrial scales. Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the discovery of new derivatives by enabling the rapid synthesis and screening of large libraries of compounds. nih.gov The integration of in-line analysis and purification would create a powerful platform for generating novel molecules with desired properties. researchgate.net

| Technology | Application to this compound | Benefits |

| Flow Chemistry | Continuous synthesis of the target compound and its derivatives. researchgate.netmdpi.com | Enhanced safety, improved heat and mass transfer, easier scalability, and higher reproducibility. uc.pt |

| Automated Synthesis | Rapid generation of libraries of derivatives for screening. nih.gov | Accelerated discovery of new compounds with desired biological or material properties. |

Synergistic Approaches Combining Experimental Discovery with Advanced Computational Methodologies

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery and optimization of new molecules. uniba.it In the context of this compound, computational methods can be used to predict reactivity, design new synthetic routes, and understand the properties of novel derivatives before they are synthesized in the lab.

Molecular docking studies, for instance, can predict how derivatives might interact with biological targets, guiding the design of new therapeutic agents. jmchemsci.com Density functional theory (DFT) calculations can provide insights into reaction mechanisms, helping to optimize reaction conditions and predict the outcomes of new transformations. This synergistic approach, combining the predictive power of computational chemistry with the practical insights of experimental work, will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Basic: What are the most reliable synthetic routes for preparing 4-(3-chloropropoxy)-1H-indole, and what critical parameters influence yield?

The synthesis typically involves nucleophilic substitution or alkylation of the indole scaffold. A common approach is the reaction of 1H-indole with 1-bromo-3-chloropropane under basic conditions (e.g., NaH in DMF), as described for analogous indole derivatives in and . Key parameters include:

- Base selection : NaH (60% in mineral oil) is preferred for deprotonating the indole nitrogen .

- Solvent optimization : Polar aprotic solvents like DMF enhance reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .

Purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) achieves yields of 37–68%, with lower yields attributed to competing N-alkylation or incomplete substitution .

Basic: What analytical techniques are essential for characterizing this compound, and how are spectral assignments validated?

Core techniques include:

- Multinuclear NMR : H and C NMR confirm regiochemistry (e.g., downfield shifts at ~δ 4.1–4.7 ppm for OCH groups) . F NMR is irrelevant here but used in fluorinated analogs .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] peaks) with <2 ppm error .

- X-ray crystallography : For unambiguous structural confirmation, though limited by crystal growth challenges .

Cross-referencing with literature data (e.g., coupling constants in ) ensures accuracy.

Advanced: How can conflicting spectral data from different synthetic batches be resolved?

Discrepancies in NMR or MS data often arise from:

- Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish between O- and N-alkylation products .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl, as seen in (δ 7.45 ppm for indole protons in DMSO-d) vs. (δ 7.98 ppm in CDCl).

- Byproduct identification : LC-MS or TLC-MS monitors side reactions (e.g., elimination of Cl forming propenyl ethers) .

Advanced: What computational methods predict the conformational flexibility of the 3-chloropropoxy side chain?

- Molecular Dynamics (MD) : Simulate rotations around the C-O bond using software like MOE (Molecular Operating Environment) .

- Density Functional Theory (DFT) : Calculate energy barriers for rotamers (e.g., gauche vs. anti conformers) .

- Docking studies : Assess interactions with biological targets (e.g., enzymes in ) to prioritize stable conformers .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric hindrance : The 3-chloropropoxy group at position 4 may block electrophilic substitution at C-3/C-5. shows reduced yields in Suzuki couplings for substituted indoles.

- Electronic effects : The electron-donating propoxy group deactivates the indole ring, requiring stronger catalysts (e.g., Pd(PPh) vs. Pd(OAc)) .

- Leaving group optimization : Replace Cl with boronate esters (e.g., via Miyaura borylation) for improved coupling efficiency .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

- Stepwise alkylation : Separate O- and N-alkylation steps using protecting groups (e.g., triisopropylsilyl in ) .

- Flow chemistry : Continuous processing minimizes thermal degradation of intermediates .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and ease purification .

Methodological: How to validate the biological activity of this compound derivatives against CNS targets?

- In vitro assays : Use 5-HT receptor binding studies (IC ~222 nM, as in ) with HEK293 cells expressing human receptors.

- SAR analysis : Compare with analogs (e.g., 4-fluorobenzyl derivatives in ) to identify critical substituents .

- Metabolic stability : Assess microsomal half-life using LC-MS/MS, noting susceptibility to oxidative cleavage of the propoxy chain .

Methodological: What crystallographic challenges arise in determining the structure of this compound derivatives?

- Disorder in side chains : The flexible 3-chloropropoxy group often requires restrained refinement or low-temperature data collection (100 K) .

- Weak diffraction : Heavy atom derivatization (e.g., bromine substitution at C-7) improves resolution .

- Validation tools : Use checkCIF (IUCr) to resolve ADPs (atomic displacement parameters) anomalies .

Contradiction Analysis: Why do reported yields for similar indole derivatives vary significantly across studies?

- Substrate purity : Impurities in starting materials (e.g., 1H-indole) reduce yields, as noted in (45% yield) vs. (68%) .

- Catalyst lot variability : Commercial Pd sources (e.g., ) may have inconsistent activity.

- Workup differences : Acidic extraction (pH 3–4) minimizes indole degradation but is underreported in methods .

Emerging Applications: How is this compound being explored in glycoscience?

- Janus glycosides : The chloropropoxy group serves as a linker for dual-functionalized glycosides, enabling site-specific modifications (e.g., azide-alkyne click chemistry) .

- Enzyme inhibitors : Structural analogs inhibit 1-deoxy-D-xylulose-5-phosphate synthase (DXS), validated via X-ray co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.